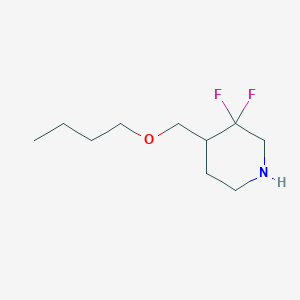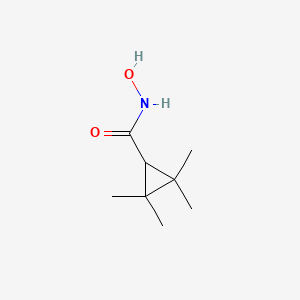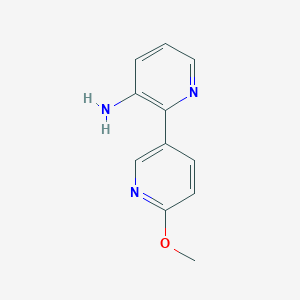
2-(6-Methoxypyridin-3-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group, with a methoxy group attached to one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 6-methoxypyridine-3-amine with pyridine-3-carbaldehyde under acidic conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-methoxypyridine is coupled with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its high yield and mild reaction conditions, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxypyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
2-(6-Methoxypyridin-3-yl)pyridin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with bacterial proteins, leading to antimicrobial effects through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 6-Methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure with a methoxy group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(6-methoxypyridin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3 |
Clave InChI |
CHPRZLONUIGQEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=C(C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



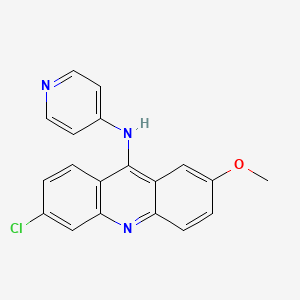

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

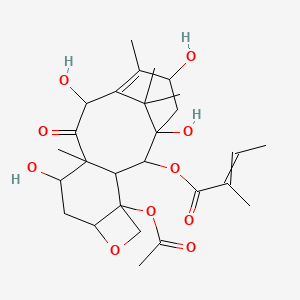
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)

